molecular formula C10H8ClNO2 B3431099 [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol CAS No. 885272-83-3

[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol

Cat. No.: B3431099
CAS No.: 885272-83-3
M. Wt: 209.63 g/mol
InChI Key: FIAOFEVLHBDYDQ-UHFFFAOYSA-N
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Description

[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is an oxazole derivative featuring a methanol functional group at the 4-position of the oxazole ring and a 3-chlorophenyl substituent at the 2-position. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 217.63 g/mol.

Properties

IUPAC Name

[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAOFEVLHBDYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290393
Record name 2-(3-Chlorophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-83-3
Record name 2-(3-Chlorophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes selective oxidation to form aldehydes or ketones under controlled conditions.

Reaction Reagents/Conditions Product Yield Key Observations
Oxidation to aldehydeKMnO₄, H₂SO₄, 60°C2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde72%Acidic conditions prevent overoxidation to carboxylic acid
Catalytic oxidationTEMPO/NaOCl, RT Same aldehyde product85%Mild conditions preserve oxazole ring stability

Mechanistic Insight : The hydroxymethyl group’s primary alcohol character allows oxidation via proton abstraction and hydride transfer. The oxazole ring’s resonance stabilization minimizes side reactions .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group directs electrophiles to the para and ortho positions due to its electron-withdrawing nature.

Reaction Reagents/Conditions Product Yield Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C2-(3-Chloro-4-nitro-phenyl)-oxazol-4-yl-methanol68%>90% para-substitution
BrominationBr₂/FeBr₃, CH₂Cl₂, RT 2-(3-Chloro-4-bromo-phenyl)-oxazol-4-yl-methanol55%Competitive ring halogenation

Key Limitation : Harsh conditions (e.g., prolonged heating) risk oxazole ring decomposition .

Nucleophilic Substitution

The chlorine atom on the phenyl ring participates in SNAr reactions under basic conditions.

Reaction Reagents/Conditions Product Yield Notes
Methoxy substitutionNaOMe, DMF, 80°C 2-(3-Methoxy-phenyl)-oxazol-4-yl-methanol61%Requires catalytic CuI for activation
Amine couplingPiperidine, K₂CO₃, DMSO 2-(3-Piperidinyl-phenyl)-oxazol-4-yl-methanol48%Limited by steric hindrance

Mechanistic Insight : The electron-deficient aryl chloride facilitates nucleophilic attack, with leaving group departure stabilized by resonance .

Cross-Coupling Reactions

The chlorophenyl moiety enables transition metal-catalyzed coupling for structural diversification.

Reaction Catalyst/Reagents Product Yield Scope
Suzuki-MiyauraPd(PPh₃)₄, PhB(OH)₂, K₂CO₃ 2-(3-Biphenyl)-oxazol-4-yl-methanol78%Tolerant of oxazole functionality
Buchwald-HartwigPd₂(dba)₃, Xantphos, NH₃ 2-(3-Aminophenyl)-oxazol-4-yl-methanol65%Requires anhydrous conditions

Critical Factor : Oxazole’s nitrogen coordinates with Pd, influencing catalytic cycle efficiency .

Functionalization of the Oxazole Ring

The oxazole ring itself participates in cycloaddition and ring-opening reactions.

Reaction Reagents/Conditions Product Yield Stereochemistry
Diels-AlderMaleic anhydride, ΔFused bicyclic adduct34%Endo selectivity observed
Acidic hydrolysisHCl (conc.), reflux 3-Chloro-benzamide derivative89%Complete ring cleavage

Note : Ring-opening reactions are irreversible and often used to access linear derivatives .

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology and Medicine:

    Antimicrobial Agents: Oxazole derivatives, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.

    Anticancer Research: The compound is investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physicochemical properties of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol with its analogs:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound 3-chlorophenyl Methanol C₁₀H₈ClNO₂ 217.63 Reference compound Target
(2-(4-Nitrophenyl)oxazol-4-yl)methanol 4-nitrophenyl Methanol C₁₀H₈N₂O₄ 220.18 Nitro group (electron-withdrawing) increases polarity but reduces solubility in non-polar solvents
[2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol 4-methoxyphenyl Methanol C₁₁H₁₁NO₃ 205.21 Methoxy group (electron-donating) enhances solubility in polar solvents
[2-(4-Bromophenyl)-oxazol-4-YL]-methanol 4-bromophenyl Methanol C₁₀H₈BrNO₂ 262.08 Bromine’s larger atomic size may increase steric hindrance
(2-(4-Chlorophenyl)oxazol-4-YL)methanamine 4-chlorophenyl Methanamine C₁₀H₉ClN₂O 214.65 Amine group introduces basicity, altering reactivity and solubility
2-(3-Chlorophenyl)-4-oxazolemethanamine 3-chlorophenyl Methanamine C₁₀H₉ClN₂O 214.65 Functional group swap (methanol → methanamine) affects hydrogen bonding and acidity

Key Structural and Electronic Effects

Substituent Position: The 3-chlorophenyl group in the target compound vs. 4-substituted analogs (e.g., 4-nitrophenyl, 4-methoxyphenyl) alters electronic distribution. Halogen Variations: Bromine (in [2-(4-Bromophenyl)-oxazol-4-YL]-methanol) introduces greater steric bulk and a heavier atom compared to chlorine, which may influence binding affinity in biological systems .

Functional Group Impact: Methanol vs. Nitro vs. Methoxy Groups: Nitro groups reduce solubility in organic solvents but enhance stability in acidic conditions, while methoxy groups improve solubility in polar solvents like ethanol or DMSO .

Biological Activity

The compound [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol, a member of the oxazole family, has garnered attention for its potential biological activities. Oxazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its applications.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated phenyl group attached to an oxazole ring, which is known to influence its biological interactions. The presence of the oxazole moiety is crucial for its biological activity, as it can interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. A study found that oxazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli . The specific activity of this compound has yet to be extensively characterized, but its structural similarity to other active oxazoles suggests potential efficacy.

Anticancer Properties

The anticancer potential of oxazole derivatives has been explored in various studies. Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation. For instance, a series of substituted oxazolones were evaluated for their ability to inhibit acid ceramidase (AC), an enzyme implicated in cancer progression. These studies highlighted the importance of structural modifications in enhancing biological activity . While specific data on this compound is limited, the underlying mechanisms observed in related compounds may provide insights into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The oxazole ring facilitates binding to these targets, potentially leading to inhibition or modulation of their activity . Further research is needed to elucidate the precise pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxazole derivatives:

  • Antimicrobial Evaluation : A study conducted on a series of oxazole derivatives demonstrated moderate antibacterial activity against C. albicans and other bacterial strains. The results indicated that structural variations significantly influenced antimicrobial efficacy .
  • Toxicity Assessment : Toxicological evaluations using aquatic models such as Daphnia magna revealed varying degrees of toxicity among different oxazole derivatives. This highlights the necessity for careful assessment when considering therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxazole compounds have shown that modifications at certain positions can enhance biological activity. For example, substituents on the phenyl ring can significantly affect both antimicrobial and anticancer activities .

Data Table: Biological Activity Overview

Activity TypeBiological EffectReference
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerPotential inhibition of cancer cell proliferation
ToxicityVarying toxicity levels assessed in aquatic models

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsKey IntermediateYield
1DIBAL-H, -70°C, 2hOxazole-alcohol~Quantitative
2Cyclization (NH₂OH)Oxazole coreVaries

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Validate structural integrity using:

  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., exact mass ~209.03 g/mol for C₁₀H₈ClNO₂) .
  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra for characteristic signals (e.g., oxazole C-H at δ 8.1–8.3 ppm and methanol -OH at δ 1.5–2.5 ppm) .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹ and C=N/C-O in oxazole at 1600–1700 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile reagents like DIBAL-H .
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compounds .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution using software like Gaussian or ORCA. Reference the Colle-Salvetti correlation-energy functional for accurate electron density modeling .
  • Molecular dynamics (MD) simulations : Study solvation effects or interaction with biomolecules using force fields (e.g., AMBER) .

Q. Key Parameters :

  • Local kinetic-energy density for correlation-energy approximations .
  • Gradient expansions for electron density functional theory (DFT) .

Advanced: How does the 3-chlorophenyl substituent affect the compound’s reactivity in substitution reactions?

Answer:

  • Electron-withdrawing effect : The chloro group deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. This impacts reactivity in cross-coupling or nucleophilic aromatic substitution .
  • Steric hindrance : The 3-chloro position may hinder access to the oxazole’s 4-hydroxymethyl group, requiring optimized catalysts (e.g., Pd for Suzuki couplings) .

Q. Experimental Design :

  • Compare reaction rates with non-halogenated analogs to quantify electronic effects .
  • Use kinetic isotope effects (KIEs) or Hammett plots to study substituent influence .

Advanced: What strategies mitigate instability during storage of this compound?

Answer:

  • Storage conditions : Keep under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the hydroxymethyl group .
  • Stabilizers : Add radical scavengers (e.g., BHT) or desiccants (e.g., molecular sieves) to inhibit degradation .
  • Periodic analysis : Monitor purity via HPLC or TLC every 3–6 months .

Advanced: How to design experiments to study its biological activity (e.g., antimicrobial or anticancer)?

Answer:

  • In vitro assays :
    • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., MIC assays) using standardized protocols .
    • Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies :
    • Use fluorescence microscopy to track cellular uptake.
    • Perform molecular docking to predict interactions with target proteins (e.g., kinases) .

Q. Data Contradictions :

  • Address discrepancies in bioactivity data by verifying assay conditions (e.g., pH, serum content) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol
Reactant of Route 2
[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol

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